molecular formula C20H18FNO4 B11513066 (4E)-2-(4-fluorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(4-fluorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11513066
M. Wt: 355.4 g/mol
InChI Key: QBJAUPMMZKFLBC-LFIBNONCSA-N
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Description

(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a fluorophenyl group and a methoxypropoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methoxy-4-propoxybenzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-CHLOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4E)-2-(4-BROMOPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the fluorophenyl group in (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4E)-2-(4-fluorophenyl)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H18FNO4/c1-3-10-25-17-9-4-13(12-18(17)24-2)11-16-20(23)26-19(22-16)14-5-7-15(21)8-6-14/h4-9,11-12H,3,10H2,1-2H3/b16-11+

InChI Key

QBJAUPMMZKFLBC-LFIBNONCSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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